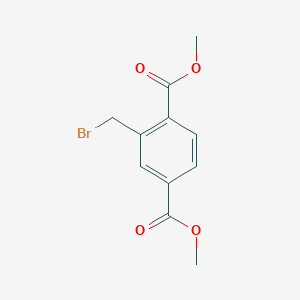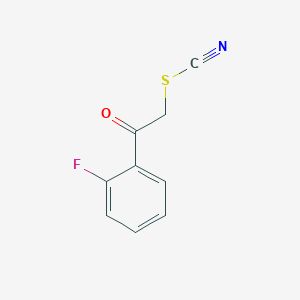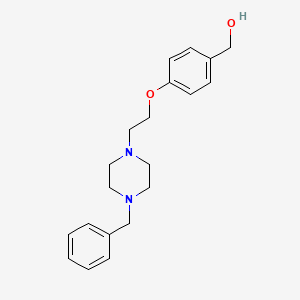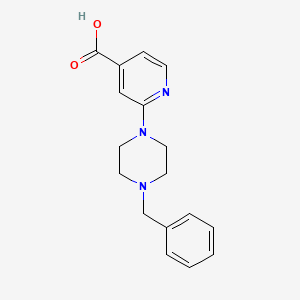
2-Bromomethyl-terephthalic acid dimethyl ester
Vue d'ensemble
Description
2-Bromomethyl-terephthalic acid dimethyl ester (2-BMTPA) is an organic compound with a molecular formula of C9H9BrO4. It is a colorless crystalline solid with a molecular weight of 265.1 g/mol and a melting point of 87-89 °C. 2-BMTPA is a versatile and useful reagent for organic synthesis, with applications ranging from medicinal chemistry to polymers and materials science. It is also used in the production of polyesters and polyamides.
Applications De Recherche Scientifique
Synthesis and Polymer Chemistry
2-Bromomethyl-terephthalic acid dimethyl ester is a derivative of terephthalic acid, which is a significant chemical used in the production of polyesters and plastics. Terephthalic acid and its dimethyl ester are crucial in synthesizing poly(ethylene terephthalate) (PET), a widely used polymer for fibers, films, and containers. The commercial production of terephthalic acid typically involves the oxidation of p-xylene using a metal-bromine catalyst system, highlighting the role of brominated intermediates like this compound in the synthesis process (Park & Sheehan, 2000).
Environmental and Biodegradation Studies
Phthalate esters, including derivatives of terephthalic acid, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. Studies on the degradation of phthalate esters by microorganisms, such as Fusarium sp. and Trichosporon sp., have shown that these fungi can transform dimethyl terephthalate to less toxic forms, highlighting the potential of bioremediation in mitigating environmental pollution caused by phthalate esters (Luo et al., 2012).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound can be involved in methodologies for determining terephthalic acid in various samples. Techniques such as thermochemolysis-gas chromatography have been applied to analyze terephthalic acid in the decomposition products of PET, demonstrating the role of terephthalic acid derivatives in analytical methodologies (Ishida et al., 2011).
Material Science and Engineering
The modification of materials for specific applications, such as lithium-ion batteries, has involved the use of terephthalic acid derivatives. Conjugated polymers incorporating terephthalic acid units have been explored for enhancing the performance of Si-based lithium-ion batteries, indicating the utility of terephthalic acid derivatives in developing advanced materials for energy storage (Yao et al., 2017).
Biotechnological Applications
Enzymatic studies have identified esterases capable of transforming terephthalic acid derivatives, such as dimethyl terephthalate, into less toxic compounds. This transformation has implications for reducing the environmental impact of plasticizers and improving the sustainability of chemical manufacturing processes (Cheng et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the compound is used in the synthesis of organic light-emitting diode (oled) materials .
Mode of Action
It is known to exhibit good fluorescence properties, which makes it a potential candidate for use as a photoluminescent material or fluorescent biological probe .
Result of Action
Its known applications in the field of organic electronics and optoelectronic devices suggest that it may interact with cellular components to produce light-emitting properties .
Action Environment
The action of 2-Bromomethyl-terephthalic acid dimethyl ester can be influenced by various environmental factors. It is relatively stable under normal temperatures but should be stored under inert gas (nitrogen or argon) at 2-8°C . It is soluble in alcohol and ether solvents, but insoluble in water .
Propriétés
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604968 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57834-13-6 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)
![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)








![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)